5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile
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Overview
Description
“5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile” is a complex organic compound that features a thiazolopyrimidine core and a thiomorpholine moiety attached to a benzonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiomorpholine Group: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative reacts with a halogenated intermediate.
Introduction of the Benzonitrile Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
“5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures.
Thiomorpholine Derivatives: Molecules containing the thiomorpholine ring.
Benzonitriles: Compounds with a benzonitrile group.
Uniqueness
“5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile” is unique due to the combination of these three distinct moieties, which may confer specific biological activities or chemical properties not found in simpler analogs.
Properties
CAS No. |
918880-51-0 |
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Molecular Formula |
C16H13N5S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)-2-thiomorpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C16H13N5S2/c17-8-12-7-11(1-2-14(12)21-3-5-22-6-4-21)15-20-13-9-18-10-19-16(13)23-15/h1-2,7,9-10H,3-6H2 |
InChI Key |
YQLIPFMUSQDNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
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